molecular formula C26H30N2O4 B11051190 5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide

5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide

Cat. No. B11051190
M. Wt: 434.5 g/mol
InChI Key: ZSEYZAPNUCIMAO-UHFFFAOYSA-N
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Description

5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide is a synthetic organic compound It features a complex structure with multiple functional groups, including an adamantyl group, a benzoxazepine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the adamantyl group: This can be achieved through Friedel-Crafts alkylation of adamantane.

    Synthesis of the benzoxazepine ring: This may involve cyclization reactions starting from appropriate precursors.

    Attachment of the furan ring: This can be done through coupling reactions.

    Final assembly: The final compound is formed by coupling the intermediate products under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the adamantyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the benzoxazepine ring.

    Substitution: Substitution reactions may occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to receptors, enzymes, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    5-(1-adamantyl)-2-methyl-N-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide: Similar structure but without the 7-methyl group.

    5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-1,4-benzoxazepin-9-yl)-3-furamide: Similar structure but with a different ring configuration.

Uniqueness

The uniqueness of 5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-3-furamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-methyl-N-(7-methyl-3-oxo-4,5-dihydro-1,4-benzoxazepin-9-yl)furan-3-carboxamide

InChI

InChI=1S/C26H30N2O4/c1-14-3-19-12-27-23(29)13-31-24(19)21(4-14)28-25(30)20-8-22(32-15(20)2)26-9-16-5-17(10-26)7-18(6-16)11-26/h3-4,8,16-18H,5-7,9-13H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

ZSEYZAPNUCIMAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)NC(=O)C3=C(OC(=C3)C45CC6CC(C4)CC(C6)C5)C)OCC(=O)NC2

Origin of Product

United States

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